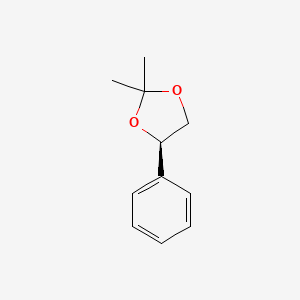![molecular formula C18H16F3NO3 B12559704 3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide CAS No. 143265-71-8](/img/structure/B12559704.png)
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the preparation of the 4-(trifluoromethyl)phenoxyphenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where 4-(trifluoromethyl)phenol reacts with a suitable halogenated benzene derivative under basic conditions.
Coupling with Butanamide: The phenoxyphenyl intermediate is then coupled with butanamide through an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-N-(4-trifluoromethylphenyl)butyramide
- Butanamide, 3-oxo-N-[4-(trifluoromethyl)phenyl]
Uniqueness
3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide is unique due to the presence of both the trifluoromethyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
Propriétés
Numéro CAS |
143265-71-8 |
|---|---|
Formule moléculaire |
C18H16F3NO3 |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
3-oxo-N-[[4-[4-(trifluoromethyl)phenoxy]phenyl]methyl]butanamide |
InChI |
InChI=1S/C18H16F3NO3/c1-12(23)10-17(24)22-11-13-2-6-15(7-3-13)25-16-8-4-14(5-9-16)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,24) |
Clé InChI |
MDVKQBZLXDEVCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


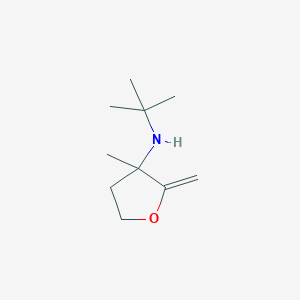


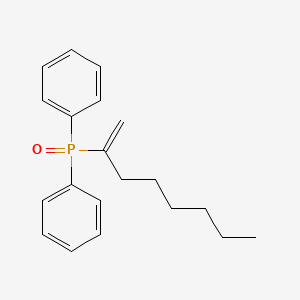
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


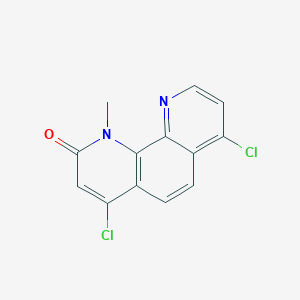
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
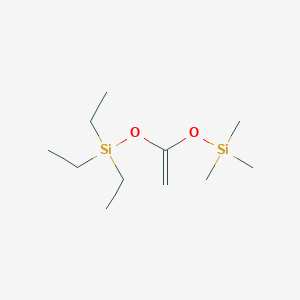
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
